G12S inhibitor-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

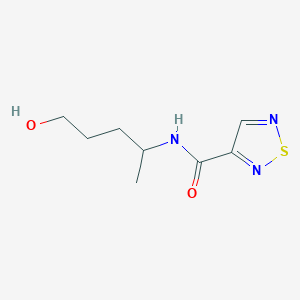

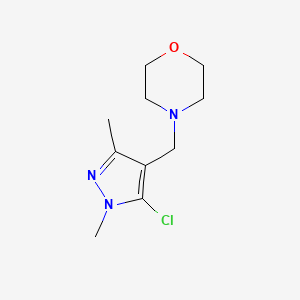

G12Si-2 is a compound that has garnered significant interest in the field of targeted cancer therapy. It is an analog of G12Si-1 and is known for its ability to selectively acylate the mutant serine of KRAS-G12S, a mutation commonly found in various cancers . This compound has shown promise in inhibiting the activity of KRAS-G12S while sparing the wild-type KRAS, making it a valuable tool in cancer research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of G12Si-2 involves the incorporation of a β-lactone group, which is crucial for its selective activityThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for G12Si-2 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions: G12Si-2 primarily undergoes acylation reactions, where it covalently modifies the mutant serine of KRAS-G12S . This selective acylation is a key feature that distinguishes it from other compounds.

Common Reagents and Conditions: The acylation reactions involving G12Si-2 typically require the presence of organic solvents, such as dimethyl sulfoxide (DMSO), and catalysts to facilitate the reaction. The conditions are carefully controlled to ensure the selective modification of the mutant serine without affecting the wild-type KRAS .

Major Products Formed: The major product formed from the reaction of G12Si-2 with KRAS-G12S is a covalently modified KRAS protein. This modification leads to the inhibition of KRAS activity, thereby reducing the downstream signaling pathways that promote cancer cell proliferation .

Aplicaciones Científicas De Investigación

G12Si-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the selective acylation of proteins. In biology and medicine, G12Si-2 is used to investigate the role of KRAS mutations in cancer and to develop targeted therapies for KRAS-mutant cancers . Its ability to selectively inhibit KRAS-G12S makes it a promising candidate for precision cancer therapy .

Mecanismo De Acción

The mechanism of action of G12Si-2 involves the selective acylation of the mutant serine of KRAS-G12S. This covalent modification reduces the content of KRAS-GTP and significantly inhibits the level of phosphorylated ERK in cells . By targeting the KRAS-G12S mutation, G12Si-2 disrupts the downstream signaling pathways that drive cancer cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to G12Si-2 include G12Si-1, sotorasib, and adagrasib. These compounds also target KRAS mutations but differ in their specific mechanisms and selectivity .

Uniqueness of G12Si-2: What sets G12Si-2 apart from other similar compounds is its selective acylation of the mutant serine of KRAS-G12S. This selectivity allows it to inhibit the activity of KRAS-G12S while sparing the wild-type KRAS, making it a unique and valuable tool in cancer research .

Propiedades

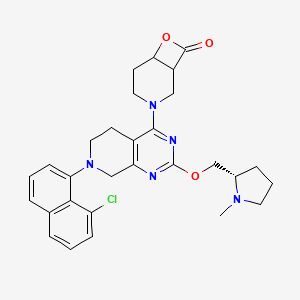

Fórmula molecular |

C29H32ClN5O3 |

|---|---|

Peso molecular |

534.0 g/mol |

Nombre IUPAC |

3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-7-oxa-3-azabicyclo[4.2.0]octan-8-one |

InChI |

InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-16-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-25-21(15-35)28(36)38-25/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |

Clave InChI |

WZOPQROQHGFEHA-LGQZFRORSA-N |

SMILES isomérico |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |

SMILES canónico |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)

![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)

![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)

![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)